N-(4-methoxyphenethyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
Description
N-(4-Methoxyphenethyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a methoxyphenethylamine moiety linked via a thioether bridge to a 5-(4-methoxyphenyl)-substituted 1-methylimidazole ring. The compound's structure integrates electron-donating methoxy groups on both the phenethyl and imidazole aryl rings, which may enhance solubility and influence receptor binding interactions. The thioacetamide group (-S-CH2-C=O) serves as a critical pharmacophore, common in bioactive molecules targeting enzymes or receptors involving sulfur-mediated interactions .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-25-20(17-6-10-19(28-3)11-7-17)14-24-22(25)29-15-21(26)23-13-12-16-4-8-18(27-2)9-5-16/h4-11,14H,12-13,15H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSURSJOEXRMGJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NCCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Heterocyclic Core Variations
- Imidazole vs. Imidazole’s lower propensity for tautomerization compared to triazoles (which exist in thione-thiol equilibria ) may stabilize binding interactions in biological systems.
- Thioacetamide Linkage : All compounds share the -S-CH2-C=O group, but its connectivity varies. For example, in 4d , the thioacetamide bridges benzimidazole and thiadiazole, whereas in the target compound, it links imidazole to methoxyphenethylamine.
Substituent Effects
- Methoxy Groups : The target compound’s dual 4-methoxyphenyl groups likely enhance solubility and π-π stacking versus halogenated analogues (e.g., 4d’s 4-chlorophenyl or 5e’s 4-chlorobenzyl ). Electron-donating methoxy groups may also modulate electron density at the imidazole ring, affecting binding to hydrophobic pockets.
- Aryl Thiazole/Triazole Moieties: Compound 9e incorporates a 4-methoxyphenylthiazole, analogous to the target’s imidazole, but its triazole-phenoxymethyl group introduces steric bulk absent in the target compound.
Spectroscopic and Analytical Data
- IR Spectroscopy : The target compound’s expected C=O stretch (~1670–1680 cm⁻¹) aligns with analogues like 4d (1678 cm⁻¹) and 9e (1663–1682 cm⁻¹) . Absence of νS-H (~2500–2600 cm⁻¹) in 4d confirms thione tautomer prevalence, whereas the target’s imidazole-thioether lacks this tautomerism.
- NMR : While specific data for the target compound is unavailable, related structures (e.g., 5e ) show aryl proton resonances at δ 7.36–7.72 ppm, consistent with methoxy-substituted aromatics.
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